![molecular formula C21H34OSi B12558555 {[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane CAS No. 143158-02-5](/img/structure/B12558555.png)
{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane is an organosilicon compound with the molecular formula C({21})H({34})OSi It is characterized by the presence of a phenyl ring substituted with a decyloxy group and an ethynyl group, which is further bonded to a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated phenyl derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of an organic solvent such as tetrahydrofuran (THF) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The phenyl ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or osmium tetroxide (OsO(_4)) are commonly used.
Reduction: Hydrogen gas (H(_2)) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH(_4)) are used.
Major Products
The major products formed from these reactions include carbonyl compounds, cyclohexyl derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of {[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl ring and decyloxy group contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes, receptors, and other molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylethynyltrimethylsilane: Similar structure but lacks the decyloxy group.
Trimethyl(phenylethynyl)silane: Another similar compound with slight structural variations.
1-Phenyl-2-(trimethylsilyl)acetylene: Similar but with different substituents on the phenyl ring.
Uniqueness
{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane is unique due to the presence of the decyloxy group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility, stability, and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
143158-02-5 |
|---|---|
Formule moléculaire |
C21H34OSi |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
2-(4-decoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C21H34OSi/c1-5-6-7-8-9-10-11-12-18-22-21-15-13-20(14-16-21)17-19-23(2,3)4/h13-16H,5-12,18H2,1-4H3 |
Clé InChI |
NZOWUXUOYYXMJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)
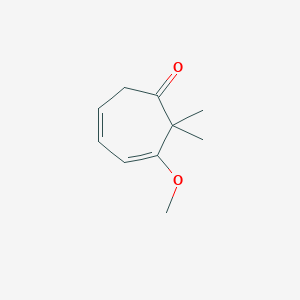
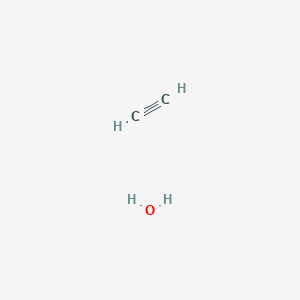
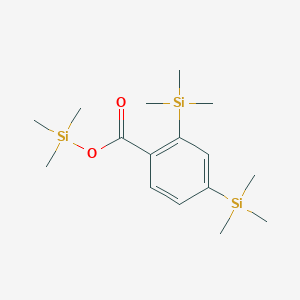
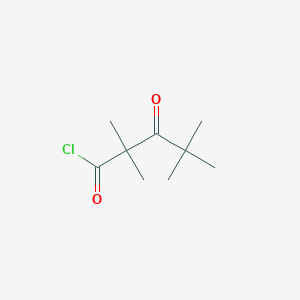
![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)

![1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene](/img/structure/B12558524.png)

![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)
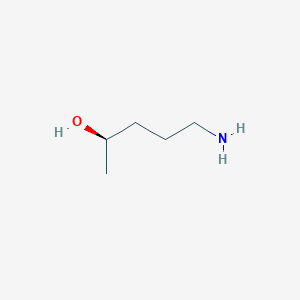
![2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12558539.png)
![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal](/img/structure/B12558542.png)
